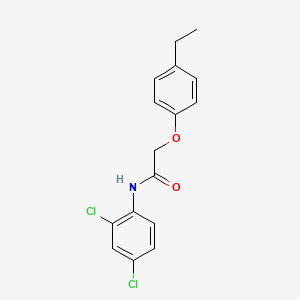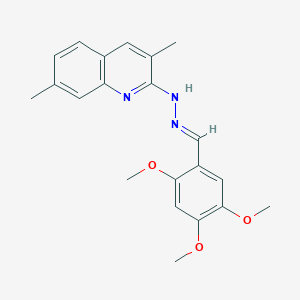
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides and has been used to control grass weeds in various crops, including wheat, barley, and oats.
Mecanismo De Acción
Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and invertebrates. Diclofop-methyl has also been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using diclofop-methyl in lab experiments include its high potency and specificity for inhibiting ACC, which makes it a useful tool for studying lipid metabolism in plants. However, the limitations of using diclofop-methyl include its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
Direcciones Futuras
Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives to this herbicide. In addition, research could focus on the potential use of diclofop-methyl in the treatment of certain cancers and neurological disorders, as well as its effects on soil health and microbial communities. Further studies could also investigate the potential for diclofop-methyl to be used in combination with other herbicides for increased efficacy and reduced environmental impact.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the enzyme ACC, which is essential for the biosynthesis of fatty acids in plants. While diclofop-methyl has advantages in lab experiments, it also has limitations and potential risks to the environment. Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives, as well as investigating its potential use in the treatment of certain diseases and its effects on soil health and microbial communities.
Métodos De Síntesis
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with 4-ethylphenol to form 2-(4-ethylphenoxy)-4,6-dichlorophenol. This compound is then reacted with chloroacetyl chloride to form N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, which is diclofop-methyl.
Aplicaciones Científicas De Investigación
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grass weeds in various crops, including wheat, barley, and oats. In addition, diclofop-methyl has been studied for its potential use in the treatment of certain cancers and neurological disorders.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOJTGRUZFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)